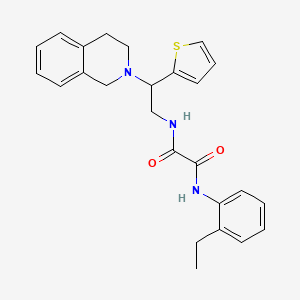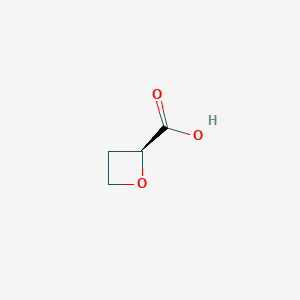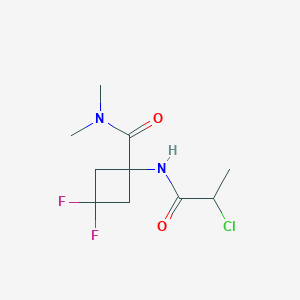![molecular formula C14H10Cl2FNO B2385212 4-氯-2-{[(3-氯-4-氟苄基)亚氨基]甲基}苯酚 CAS No. 1232822-10-4](/img/structure/B2385212.png)
4-氯-2-{[(3-氯-4-氟苄基)亚氨基]甲基}苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol is used in various scientific research applications, including:
准备方法
The synthesis of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol typically involves the reaction of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of a few drops of glacial acetic acid in anhydrous ethanol . The mixture is refluxed for 4 hours, after which the solvent is removed under reduced pressure. The resulting solid product is then recrystallized from anhydrous tetrahydrofuran to obtain yellow block crystals .
化学反应分析
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced using appropriate reducing agents.
作用机制
The mechanism of action of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .
相似化合物的比较
4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol can be compared with other similar compounds, such as:
4-chloro-2-{(E)-[(4-fluorobenzyl)imino]methyl}phenol: This compound has a similar structure but lacks the additional chlorine atom on the benzyl group.
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol: This compound has a nitro group instead of a fluorine atom, leading to different chemical properties and reactivity. The uniqueness of 4-chloro-2-{(E)-[(3-chloro-4-fluorobenzyl)imino]methyl}phenol lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-chloro-2-[(3-chloro-4-fluorophenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-11-2-4-14(19)10(6-11)8-18-7-9-1-3-13(17)12(16)5-9/h1-6,8,19H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPAWIDPOYEKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=CC2=C(C=CC(=C2)Cl)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2385130.png)
![5-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2385131.png)
![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2385132.png)
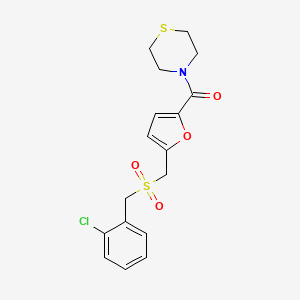
![1-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxylic acid](/img/structure/B2385136.png)

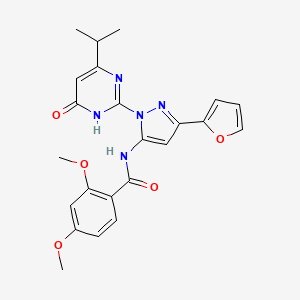

![N-(3,4-dimethylphenyl)-2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2385141.png)
